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For Researchers, Scientists, and Drug Development Professionals

Introduction
Coccinine is a naturally occurring montanine-type Amaryllidaceae alkaloid. First isolated from

Haemanthus coccineus, this molecule has garnered interest within the scientific community due

to its significant biological activities, particularly its potent anticancer properties. This technical

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, biological activities, and relevant experimental methodologies associated with

Coccinine. The information presented herein is intended to serve as a valuable resource for

researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties
Coccinine, with the CAS number 485-57-4, possesses a complex pentacyclic ring system. Its

systematic IUPAC name is (1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-

azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol.[1] The chemical

and physical properties of Coccinine are summarized in the table below.
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Property Value

Molecular Formula C17H19NO4

Molecular Weight 301.34 g/mol

CAS Number 485-57-4

IUPAC Name

(1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-

azapentacyclo[10.6.1.02,10.04,8.013,18]nonade

ca-2,4(8),9,17-tetraen-15-ol

SMILES
CO[C@@H]1C=C2--INVALID-LINK--

N3C[C@H]2C4=CC5=C(C=C4C3)OCO5

InChI

InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-

18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-

8-21-16/h2-4,12-15,19H,5-

8H2,1H3/t12-,13-,14-,15+/m0/s1

InChIKey MKYLOMHWHWEFCT-ZQDZILKHSA-N

Topological Polar Surface Area 51.2 Å²

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 5

Rotatable Bond Count 1

Biological Activity
Coccinine has demonstrated a range of biological activities, with its anticancer effects being

the most prominent. It also exhibits inhibitory activity against the serotonin transporter (SERT)

and P-glycoprotein (P-gp).

Anticancer Activity
Coccinine exhibits significant cytotoxic activity against a panel of human cancer cell lines. The

half-maximal inhibitory concentration (IC50) values for Coccinine against various cancer cell

lines are presented in the table below.
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Cell Line Cancer Type IC50 (µM)

MCF7 Breast Cancer Data not specified

Hs578T Breast Cancer Data not specified

MDA-MB-231 Breast Cancer Data not specified

HCT-15 Colon Cancer Data not specified

A549 Lung Cancer 1.09 (for Montanine)

Jurkat Leukemia 1.04 (for Montanine)

Note: Specific IC50 values for Coccinine against some cell lines were not available in the

provided search results. The values for Montanine, a closely related alkaloid, are included for

comparative purposes as they share the same core structure and exhibit similar activities.[1]

Other Biological Activities
Beyond its anticancer effects, Coccinine has been shown to be a weak inhibitor of the

serotonin transporter (SERT) and P-glycoprotein (P-gp).[2]

SERT Inhibition: IC50: 196.3 µM; Ki: 106.8 µM[2]

P-gp Inhibition: IC50: 0.96 mM[2]

Experimental Protocols
Isolation of Coccinine from Haemanthus humilis
Haemanthus humilis has been identified as a rich natural source of Coccinine, where it is the

main alkaloid. A general protocol for the isolation and purification of Coccinine from the bulbs

of this plant is outlined below.
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Extraction and Isolation Workflow

Plant Material Preparation
(Fresh bulbs of Haemanthus humilis are collected, washed, and minced)

Acid-Base Extraction
(Maceration in acidic ethanol, followed by partitioning with an organic solvent at different pH values)

 Extraction

Fractionation
(Crude alkaloid extract is subjected to column chromatography over silica gel)

 Fractionation

Purification
(Fractions containing Coccinine are further purified by preparative TLC or HPLC)

 Purification

Characterization
(Structure elucidation and confirmation using NMR, MS, and IR spectroscopy)

 Characterization

Click to download full resolution via product page

General workflow for Coccinine isolation.

Protocol Details:

Plant Material Preparation: Fresh bulbs of Haemanthus humilis are collected, thoroughly

washed with distilled water to remove any soil and debris, and then finely minced to increase

the surface area for extraction.

Extraction: The minced plant material is macerated with an acidified alcoholic solvent (e.g.,

ethanol with 1% HCl) at room temperature for an extended period (e.g., 48-72 hours). The
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mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a

crude extract.

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5%

HCl) and washed with a nonpolar organic solvent (e.g., diethyl ether or chloroform) to

remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH4OH

to pH 9-10) and extracted with a polar organic solvent (e.g., chloroform or a

chloroform/methanol mixture) to isolate the crude alkaloid fraction.

Chromatographic Purification: The crude alkaloid extract is subjected to column

chromatography on silica gel. The column is eluted with a gradient of increasing polarity,

typically starting with a nonpolar solvent like hexane or chloroform and gradually adding a

more polar solvent like methanol. Fractions are collected and monitored by thin-layer

chromatography (TLC).

Final Purification: Fractions showing the presence of Coccinine (identified by comparison

with a standard or by spectroscopic analysis) are combined and may require further

purification using preparative TLC or high-performance liquid chromatography (HPLC) to

yield pure Coccinine.

Structure Elucidation: The structure of the isolated compound is confirmed using

spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.

Cytotoxicity Assay (MTT Assay)
The in vitro anticancer activity of Coccinine is commonly evaluated using the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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MTT Assay Workflow

Cell Seeding
(Cancer cells are seeded in 96-well plates and allowed to adhere overnight)

Compound Treatment
(Cells are treated with various concentrations of Coccinine for a specified duration, e.g., 48-72 hours)

MTT Addition
(MTT solution is added to each well and incubated to allow formazan crystal formation)

Formazan Solubilization
(A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals)

Absorbance Measurement
(The absorbance is read at a specific wavelength, typically around 570 nm, using a microplate reader)

IC50 Calculation
(The percentage of cell viability is calculated relative to the control, and the IC50 value is determined)

Click to download full resolution via product page

Workflow for determining cytotoxicity using the MTT assay.

Protocol Details:

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented

with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with

5% CO2.
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Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a

predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

Compound Treatment: The culture medium is replaced with fresh medium containing serial

dilutions of Coccinine. A vehicle control (e.g., DMSO) is also included. The plates are then

incubated for a period of 48 to 72 hours.

MTT Incubation: After the incubation period, the medium is removed, and MTT solution (e.g.,

0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for

another 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow

MTT to purple formazan crystals.

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as

dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

Absorbance Reading: The absorbance of the resulting purple solution is measured using a

microplate reader at a wavelength of approximately 570 nm.

Data Analysis: The percentage of cell viability is calculated for each concentration of

Coccinine relative to the vehicle-treated control cells. The IC50 value, which is the

concentration of the compound that inhibits cell growth by 50%, is determined by plotting the

percentage of cell viability against the log of the compound concentration and fitting the data

to a dose-response curve.

Signaling Pathways
The precise molecular mechanism of Coccinine's anticancer activity is still under investigation.

However, based on studies of the closely related montanine-type alkaloids, a plausible

signaling pathway involves the induction of apoptosis through the intrinsic mitochondrial

pathway and the activation of the DNA damage response.
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Proposed Anticancer Signaling Pathway of Coccinine

Coccinine

DNA Damage Mitochondrial Depolarization

Phosphorylation of Chk1 (Ser345)

Apoptosis
(Programmed Cell Death)

Caspase Activation
(e.g., Caspase-3, -9)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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